molecular formula C15H22BrNO B291675 4-bromo-N-(2-ethylhexyl)benzamide

4-bromo-N-(2-ethylhexyl)benzamide

Cat. No.: B291675
M. Wt: 312.24 g/mol
InChI Key: WLIJJWRKIZRSAT-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-ethylhexyl)benzamide is a benzamide derivative featuring a 4-bromo-substituted benzoyl group and a branched 2-ethylhexyl amine moiety. Benzamides are widely explored for their pharmacological and material science applications due to their tunable substituents, which influence solubility, stability, and bioactivity . The 2-ethylhexyl group, a lipophilic branched alkyl chain, likely enhances the compound’s membrane permeability compared to aromatic substituents, making it relevant for drug delivery or hydrophobic material applications.

Properties

Molecular Formula

C15H22BrNO

Molecular Weight

312.24 g/mol

IUPAC Name

4-bromo-N-(2-ethylhexyl)benzamide

InChI

InChI=1S/C15H22BrNO/c1-3-5-6-12(4-2)11-17-15(18)13-7-9-14(16)10-8-13/h7-10,12H,3-6,11H2,1-2H3,(H,17,18)

InChI Key

WLIJJWRKIZRSAT-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Physicochemical Properties

The substituent on the amide nitrogen critically determines physicochemical behavior. Key comparisons include:

Compound Name Substituent Molecular Weight (g/mol) logP* (Predicted) Key Functional Groups
4-Bromo-N-(2-ethylhexyl)benzamide 2-Ethylhexyl ~311.9 High (~5.0) Br, CONH-alkyl
4-Bromo-N-(2-nitrophenyl)benzamide 2-Nitrophenyl ~321.1 Moderate (~3.2) Br, CONH-aryl, NO₂
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide 3,5-Dimethoxyphenyl ~350.2 Moderate (~2.8) Br, CONH-aryl, OCH₃
4-Bromo-N-cyclohexyl-2-methoxybenzamide Cyclohexyl, 2-methoxy ~326.2 Moderate (~3.5) Br, OCH₃, CONH-cycloalkyl

*logP values estimated using fragment-based methods.

  • In contrast, polar groups like nitro (-NO₂) or methoxy (-OCH₃) reduce logP .
  • Stability : Aromatic nitro groups (e.g., in 4-bromo-N-(2-nitrophenyl)benzamide) may introduce photochemical instability, whereas alkyl chains (e.g., 2-ethylhexyl) enhance hydrolytic stability .

Structural and Spectroscopic Comparisons

  • Crystallography : 4-Bromo-N-(2-nitrophenyl)benzamide exhibits two molecules per asymmetric unit, with intermolecular hydrogen bonds stabilizing the crystal lattice . The 2-ethylhexyl variant’s flexible chain may disrupt crystalline packing, reducing melting points.
  • Spectroscopy: FT-IR: All benzamides show C=O stretches (~1650–1700 cm⁻¹). Nitro groups add -NO₂ peaks (~1520, 1350 cm⁻¹), while methoxy groups display -OCH₃ bands (~2850 cm⁻¹) . NMR: 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives show distinct aryl proton signals (δ 6.5–7.5 ppm) and methoxy carbons (δ ~55 ppm) .

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